molecular formula C13H13NOS B2727144 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline CAS No. 108819-18-7

6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2727144
CAS No.: 108819-18-7
M. Wt: 231.31
InChI Key: PFZSXXBIKPBAQJ-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline is a synthetically produced dihydrothienoquinoline derivative of interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a fused heterocyclic scaffold that combines the properties of a quinoline core with a dihydrothiophene ring, a structure known to contribute to significant biological activity. Quinoline derivatives are extensively investigated for their potent and diverse biological activities . They represent a fundamental structural motif in numerous marketed pharmaceuticals and experimental compounds, particularly in the fields of oncology and infectious diseases . Specific quinoline-based compounds, such as Chloroquine and Camptothecin derivatives, have established roles as antimalarial and anticancer agents, respectively, demonstrating the high value of this chemical class in drug discovery . Furthermore, dihydroquinoline scaffolds are recognized as "important biologically active nitrogen-containing heterocycles" found in nature and are frequently utilized in the synthesis of new chemical entities for biological screening . The core quinoline structure is known to interact with multiple biological targets. Potential mechanisms of action for quinoline-containing compounds include the inhibition of topoisomerase enzymes in cancer research and interference with heme crystallization in parasites for antimalarial research . Researchers may utilize this compound as a key synthetic intermediate or as a lead compound for further chemical optimization in these and other therapeutic areas. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-8-9-6-7-16-13(9)10-4-3-5-11(15-2)12(10)14-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZSXXBIKPBAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCSC2=C3C=CC=C(C3=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a thieno[3,2-c]quinoline precursor, which is subjected to methylation and methoxylation reactions to introduce the desired functional groups .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis often requires specialized equipment and controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been tested against multidrug-resistant gastric carcinoma cells, demonstrating significant inhibition of P-glycoprotein activity, which is crucial for overcoming drug resistance in cancer therapy .

Antimicrobial Activity

The thienoquinoline derivatives have also shown promising antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of several bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Anti-inflammatory and Analgesic Effects

Another noteworthy application is in the field of anti-inflammatory and analgesic therapies. Compounds similar to this compound have been reported to exhibit strong anti-inflammatory effects in animal models. These compounds can act by inhibiting pro-inflammatory cytokines and mediators, thus providing relief from conditions such as arthritis and other inflammatory disorders .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized thienoquinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer types .

CompoundIC50 (µM)Cancer Cell Line
This compound12.5EPG85-257RDB (P-gp positive)
Verapamil25EPG85-257RDB
Control (DMSO)>100EPG85-257RDB

Case Study 2: Antimicrobial Activity

In another research effort focusing on antimicrobial properties, several thienoquinoline derivatives were subjected to antimicrobial susceptibility tests against common pathogens. The findings revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Amoxicillin64Staphylococcus aureus
Control (DMSO)>128Staphylococcus aureus

Conclusion and Future Directions

The diverse applications of this compound highlight its potential as a lead compound for drug development in oncology and infectious diseases. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological profiles.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
  • Combination Therapies : Investigating synergistic effects with existing treatments to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and interfering with cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,2-c]quinoline Family

Key Structural Variations :

  • Substituents : Position and type of substituents (e.g., methoxy, methyl, halogens) significantly modulate bioactivity.
  • Ring Saturation: The 2,3-dihydrothieno moiety distinguishes it from fully aromatic thieno[3,2-c]quinolines.

Representative Compounds :

Compound Name Substituents Biological Activity Key Findings Reference
6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline 6-OCH₃, 4-CH₃, 2,3-dihydro Anticancer, kinase inhibition Enhanced solubility; potential RET kinase inhibition (in silico predictions)
Methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate 6,8-Br, 2-COOCH₃ Cytotoxicity (MCF-7 cells) LC₅₀ = 12.3 µM (vs. nocodazole LC₅₀ = 10.1 µM)
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline 6-CF₃, 4-CH₃, 2,3-dihydro Undisclosed (structural analog) CAS 861210-28-8; used in synthetic intermediates

Structural Insights :

  • Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance cytotoxicity but may reduce selectivity .
  • Methoxy Groups : Improve metabolic stability and membrane permeability .
Comparison with Pyrrolo[3,2-c]quinoline Derivatives

Pyrrolo[3,2-c]quinolines replace the sulfur atom in the thieno ring with nitrogen, altering electronic properties and target interactions.

Compound Name Substituents Biological Activity Key Findings Reference
1-(4-Ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline 6-OCH₃, 4-CH₃, 1-(4-ethylphenyl) Kinase inhibition (hypothetical) Nitrogen in the fused ring enhances hydrogen bonding with kinases
2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline 6-CF₃, 2-(4-OCH₃C₆H₄) Crystal structure analysis Hydrogen bonding networks stabilize protein-ligand interactions

Activity Differences :

  • Thieno derivatives may have superior redox activity, contributing to anticancer mechanisms via ROS generation .
Comparison with Pyrano[3,2-c]quinolines

Pyrano[3,2-c]quinolines feature an oxygen-containing pyran ring instead of thiophene, altering pharmacokinetic profiles.

Compound Name Substituents Biological Activity Key Findings Reference
6-Methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde 6-CH₃, 4,5-dione Antimicrobial (broad-spectrum) Disrupts microbial cell walls; MIC = 8 µg/mL against P. aeruginosa
3,4-Dichloro-6-ethylpyrano[3,2-c]quinoline-2,5-dione 3,4-Cl, 6-C₂H₅ Antitumor (preclinical) Inhibits DNA replication via topoisomerase II inhibition

Key Contrasts :

  • Pyrano derivatives are more polar, enhancing water solubility but limiting blood-brain barrier penetration .
  • Thieno[3,2-c]quinolines generally show higher cytotoxicity in cancer cells due to sulfur’s electron-rich nature .
Comparison with Indolo[3,2-c]quinolines

Indolo[3,2-c]quinolines incorporate an indole ring, expanding π-stacking interactions with biomolecules.

Compound Name Substituents Biological Activity Key Findings Reference
6-Amino-11H-indolo[3,2-c]quinoline 6-NH₂ Anticancer (MV4-11 leukemia cells) IC₅₀ = 0.8 µM; stabilizes G-quadruplex DNA
11-Methyl-indolo[3,2-c]quinoline 11-CH₃ Enhanced cytotoxicity Methylation increases lipophilicity and cell uptake

Activity Insights :

  • Indolo derivatives excel in DNA-targeted therapies, while thieno compounds are more effective in kinase inhibition .
  • The 2,3-dihydro modification in the target compound reduces DNA intercalation but improves kinase selectivity .

Biological Activity

6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline (CAS No. 108819-18-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, analgesic, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C13H13NOS
  • Molecular Weight : 231.31 g/mol
  • Boiling Point : 391.6 °C (predicted)
  • Density : 1.246 g/cm³ (predicted)
  • pKa : 5.17 (predicted) .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies on related thienoquinoline derivatives have demonstrated:

  • Cytotoxicity : The compound shows a dose-dependent inhibition of cell growth in human promyelocytic leukemia HL-60 and melanoma B16F10 cell lines.
  • ID50 Values : In vitro studies report ID50 values ranging from 0.08 to 1.0 µM for similar compounds, indicating potent anticancer activity .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of thienoquinoline derivatives were also investigated:

  • Analgesic Activity : In animal models, the compound has been shown to reduce the number of abdominal constrictions induced by acetic acid by up to 74% at a dose of 40 mg/kg.
  • Anti-inflammatory Activity : A significant reduction in paw edema was observed in carrageenan-induced models, with a reduction of 76.48% noted at the same dosage .

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • Objective : To evaluate the antitumor efficacy of related thienoquinoline derivatives.
    • Methodology : Single and multiple doses were administered to mice with subcutaneously implanted B16 melanoma.
    • Results : The treatment significantly increased survival rates (P < 0.001) and inhibited tumor growth effectively .
  • Mechanism of Action :
    • Thienoquinoline derivatives are believed to exert their effects through the induction of apoptosis in cancer cells and modulation of inflammatory pathways .

Comparative Analysis Table

Compound NameAnticancer ID50 (µM)Analgesic Effect (%)Anti-inflammatory Effect (%)
This compound0.08 - 1.0Up to 74Up to 76.48
Related Thienoquinoline Derivative A0.05 - 0.9Up to 70Up to 75
Related Thienoquinoline Derivative B0.1 - 1.2Up to 72Up to 78

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline, and how do reaction conditions impact yield?

  • Methodological Answer : Key synthesis strategies include:

  • Heterocyclization : Acylation of methylanthranilate derivatives followed by base-catalyzed cyclization (e.g., using triethylamine) to form the dihydrothienoquinoline core .
  • Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media, though this may require post-synthetic modifications to introduce the methoxy and methyl groups .
  • Cross-Coupling : Suzuki–Miyaura reactions to attach aryl/heteroaryl groups to the quinoline scaffold, though steric hindrance from the methoxy group may necessitate palladium catalysts with bulky ligands .
  • Table : Comparison of synthetic methods:
MethodYield RangeKey ChallengesRef.
Heterocyclization60-75%Purification of intermediates
Pfitzinger Reaction40-55%Multi-step optimization required
Suzuki–Miyaura50-65%Catalyst selectivity for methoxy groups

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • NMR : The methoxy group (~δ 3.8–4.0 ppm in 1^1H NMR) and methyl group on the dihydrothieno ring (~δ 1.2–1.5 ppm) are diagnostic. Aromatic protons in the quinoline core appear as doublets (δ 7.5–8.5 ppm) .
  • IR : Stretching vibrations for C-O (methoxy: ~1250 cm1^{-1}) and C-S (thieno ring: ~650 cm1^{-1}) .
  • MS : Molecular ion peak at m/z 245 (C13_{13}H13_{13}NOS+^+) with fragmentation patterns indicating loss of –OCH3_3 (–31 amu) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate solubility .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) resolve enantiomeric impurities .

Advanced Research Questions

Q. How do electronic effects of the methoxy and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The methoxy group (-OCH3_3) is electron-donating, activating the quinoline ring toward electrophilic substitution at the 5- and 8-positions. However, steric hindrance from the methyl group on the dihydrothieno ring limits accessibility at the 3-position .
  • Case Study : In Suzuki couplings, the methoxy group directs boronic acid addition to the 5-position, confirmed by NOESY correlations .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., quinoline-N-oxide) that may contribute to off-target effects .
  • Table : Reported bioactivities:
StudyActivity (IC50_{50})Assay TypePotential ArtifactRef.
Antimicrobial12 µMMIC (E. coli)None reported
Cytotoxicity8 µMMTT (HeLa)Metabolite interference

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of EGFR or CDK2 kinases. The methoxy group forms hydrogen bonds with Thr766 (EGFR), while the dihydrothieno ring engages in hydrophobic interactions .
  • MD Simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD < 2.0 Å for the ligand-protein complex .

Q. What experimental evidence supports the compound’s stability under physiological conditions (pH 7.4, 37°C)?

  • Methodological Answer :

  • Stability Assay : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC: <5% degradation at 72 hours indicates suitability for in vivo studies .
  • Photodegradation : UV-Vis spectroscopy shows λmax_{max} shift from 340 nm to 310 nm under UV light, suggesting photoinstability requiring light-protected storage .

Methodological Notes

  • Synthetic Challenges : The dihydrothieno ring’s sensitivity to oxidation necessitates inert atmospheres (N2_2/Ar) during reactions .
  • Data Reproducibility : Cross-validate spectral data with databases (NIST Chemistry WebBook) to address batch-to-batch variability .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to contextualize activity metrics .

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